

An In-depth Technical Guide to the Physical and Spectral Data of Isobutyramide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyramide*

Cat. No.: *B7769049*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of **isobutyramide** (also known as 2-methylpropanamide), a compound of interest in various research and development fields. The following sections detail its key physical characteristics, in-depth spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Physical Properties of Isobutyramide

Isobutyramide is a white solid at room temperature.^[1] Its fundamental physical properties are summarized in the table below, providing a baseline for its handling and characterization.

Property	Value
Molecular Formula	C ₄ H ₉ NO
Molecular Weight	87.12 g/mol [2] [3]
Melting Point	127-131 °C
Boiling Point	216-220 °C
Density	1.013 g/mL at 25 °C
Appearance	White crystals or powder [1]
CAS Number	563-83-7 [2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **isobutyramide**. The following tables present the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of **isobutyramide** is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.1	Doublet	6H	-CH(CH ₃) ₂
~2.3	Septet	1H	-CH(CH ₃) ₂
~5.5-7.0	Broad Singlet	2H	-NH ₂

Note: The chemical shifts of the amide protons (-NH₂) can be broad and their position is highly dependent on the solvent and concentration.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the different carbon environments within **isobutyramide**.

Chemical Shift (δ) ppm	Assignment
~19.5	-CH(CH ₃) ₂
~35.0	-CH(CH ₃) ₂
~180.0	C=O (Amide Carbonyl)

Note: The solvent can influence chemical shifts. For example, spectra have been reported in both CDCl₃ and DMSO-d₆.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **isobutyramide** shows characteristic absorption bands for the amide group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretch (Amide)
~2970-2870	Medium-Strong	C-H stretch (Aliphatic)
~1670-1640	Strong	C=O stretch (Amide I band)
~1640-1550	Medium	N-H bend (Amide II band)

Note: Spectra can be obtained using various techniques, such as KBr pellets or as a film.[\[5\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrum Data

m/z	Relative Intensity (%)	Assignment
87	31.0	[M] ⁺ (Molecular Ion)
72	43.6	[M - CH ₃] ⁺
44	100.0	[CONH ₂] ⁺ (Base Peak)
43	70.3	[CH(CH ₃) ₂] ⁺
41	37.7	[C ₃ H ₅] ⁺
27	24.3	[C ₂ H ₃] ⁺

Note: The fragmentation pattern is a key identifier for the structure of **isobutyramide**.^[3]

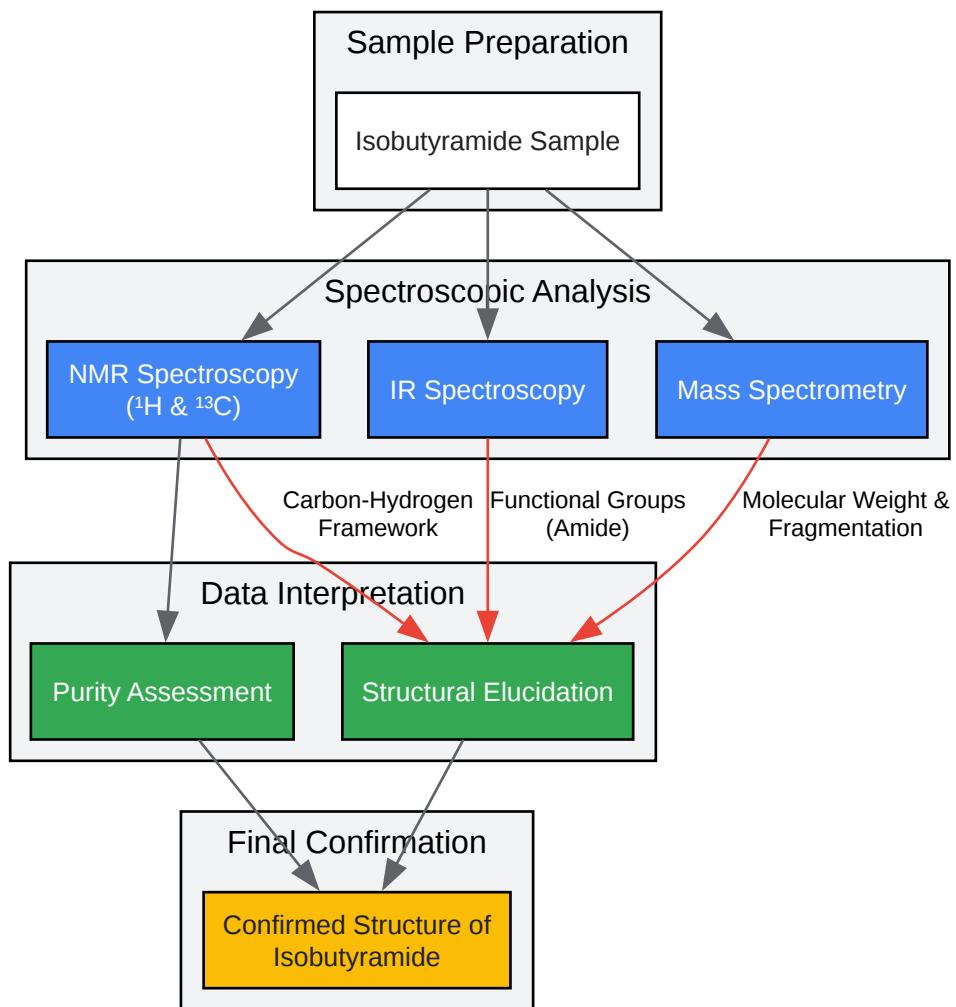
Experimental Protocols

The following are generalized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **isobutyramide** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency between 300 and 600 MHz. For ¹³C NMR, a frequency between 75 and 150 MHz is common. The data is acquired over a series of scans to improve the signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The peaks are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy


- Sample Preparation:
 - KBr Pellet: A small amount of **isobutyramide** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The sample (pellet or plates) is placed in the sample holder of the IR spectrometer. A background spectrum (of air or the KBr pellet without the sample) is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted.
- Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance versus the wavenumber (cm^{-1}). The characteristic absorption bands are then assigned to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the **isobutyramide** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical substance like **isobutyramide** using the spectroscopic methods described.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **isobutyramide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isobutyramide, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Isobutyramide | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isobutyramide(563-83-7) MS spectrum [chemicalbook.com]
- 4. Isobutyramide(563-83-7) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Isobutyramide(563-83-7) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Spectral Data of Isobutyramide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769049#physical-and-spectral-data-for-isobutyramide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com